molecular formula C17H20F3N3O5 B8632149 tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate

tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate

Cat. No.: B8632149
M. Wt: 403.4 g/mol
InChI Key: JLJVOSFANKSZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate is a complex organic compound that features a nitro group, a trifluoroacetyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the trifluoroacetyl group through a Friedel-Crafts acylation reaction. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the tert-butyl ester group is added through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate can undergo various types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the trifluoroacetyl group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperazine ring.

Major Products

    Oxidation: The major product would be the corresponding amine derivative.

    Reduction: The major product would be the trifluoromethyl derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving nitro and trifluoroacetyl groups.

    Industry: It can be used in the development of new materials with unique properties due to its trifluoroacetyl and piperazine functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroacetyl group can interact with hydrophobic pockets in proteins. The piperazine ring can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the piperazine ring and tert-butyl ester group.

    4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the piperazine ring and tert-butyl ester group.

Uniqueness

The uniqueness of tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperazine ring and tert-butyl ester group differentiates it from other similar compounds and may enhance its solubility and stability.

Properties

Molecular Formula

C17H20F3N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C17H20F3N3O5/c1-16(2,3)28-14(24)12-5-4-11(10-13(12)23(26)27)21-6-8-22(9-7-21)15(25)17(18,19)20/h4-5,10H,6-9H2,1-3H3

InChI Key

JLJVOSFANKSZRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.